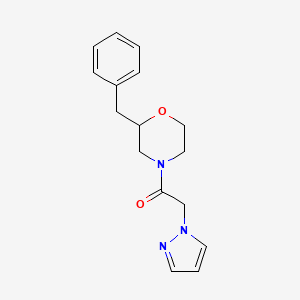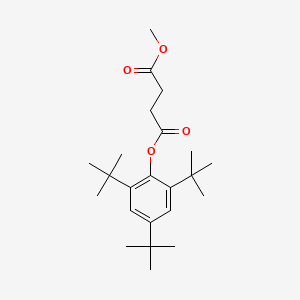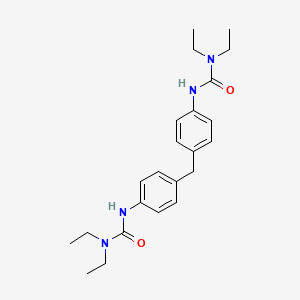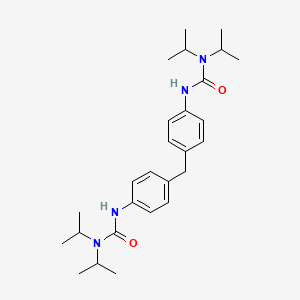
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea)
説明
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea), also known as MDPU, is a chemical compound that has gained significant attention in the field of scientific research. MDPU is a urea derivative that has been synthesized and studied extensively due to its various applications in biomedicine and biochemistry.
作用機序
The mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, but it is believed to involve the inhibition of enzymes and other proteins involved in the growth and replication of microorganisms. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains.
Biochemical and Physiological Effects
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) inhibits the growth of various bacterial and fungal strains, including drug-resistant strains. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been shown to have antiviral properties, inhibiting the replication of various viruses. In vivo studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has several advantages for use in lab experiments. It is a stable and easily synthesized compound that has a high yield and purity. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is also relatively inexpensive compared to other compounds with similar properties. However, N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has some limitations in lab experiments. It is a relatively new compound, and there is limited information available on its properties and potential applications. Additionally, the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, which can make it challenging to design experiments that target specific pathways or proteins.
将来の方向性
There are several future directions for research on N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea). One potential application is the development of new therapeutic agents for the treatment of bacterial, fungal, and viral infections. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has shown promise in inhibiting the growth of drug-resistant strains of microorganisms, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential application is the use of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) as a diagnostic tool for detecting various diseases and disorders. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have high specificity and sensitivity for detecting certain biomarkers, making it a potential candidate for the development of new diagnostic tests. Finally, future research can focus on understanding the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) and identifying specific targets for its inhibitory effects. This can lead to the development of more targeted and effective therapeutic agents.
科学的研究の応用
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been extensively studied for its potential applications in biomedicine and biochemistry. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new therapeutic agents. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been studied for its potential use as a diagnostic tool for detecting various diseases and disorders.
特性
IUPAC Name |
3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUNVRSACHTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408610 | |
| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93173-06-9 | |
| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,3-trichloro-2-propen-1-yl 2-{[(4-fluorophenyl)amino]carbonyl}benzoate](/img/structure/B3819671.png)
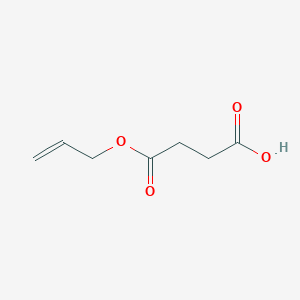
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
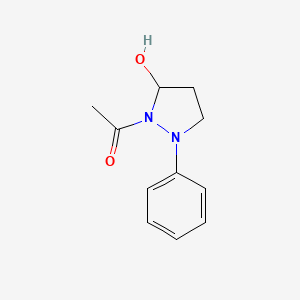
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
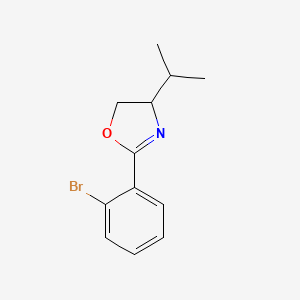
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(3-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B3819712.png)
